An In-depth Technical Guide to the Chemical Properties of Solvent Yellow 82
An In-depth Technical Guide to the Chemical Properties of Solvent Yellow 82
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Solvent Yellow 82 (CAS No. 12227-67-7), a metal-complex azo dye. The information is compiled to assist in research, development, and quality control applications, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key chemical information.
Chemical Identity and Structure
Solvent Yellow 82 is a monoazo dye belonging to the metal-complex chemical class.[1][2] Specifically, it is a 1:2 chromium complex, meaning one chromium ion is coordinated with two molecules of the azo dye ligand.[3] The dye is synthesized through the diazotization of 2-Aminobenzoic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. This resulting azo compound is subsequently complexed with chromium.[2]
The structure of the pre-metallized azo ligand is systematically formed, leading to the final stable chromium complex.
Based on this synthesis, the chemical structure of the final 1:2 chromium complex can be depicted as follows.
Physical and Chemical Properties
Solvent Yellow 82 is a reddish-yellow powder.[3] It is known for its excellent solubility in a wide range of organic solvents and good stability to heat and light.[4][5]
Table 1: General Physical and Chemical Properties of Solvent Yellow 82
| Property | Value | Source(s) |
| C.I. Name | Solvent Yellow 82 | [1][3] |
| CAS Number | 12227-67-7 | [1][2] |
| Molecular Formula | C17H13N4NaO3 (for the ligand salt) | [2][6] |
| Molecular Weight | 344.3 g/mol (for the ligand salt) | [1][2] |
| Appearance | Yellow to Reddish-Yellow Powder | [3][4] |
| Melting Point | >215 °C | [7] |
| Heat Resistance | 190-200 °C | [1][5] |
| pH (1% solution) | 6.0 - 8.15 | [1][3] |
| Light Fastness (1-8 scale) | 7 | [1][4] |
| Insolubles (in MEK) | ≤ 1.0% | [4] |
Solubility Profile
A key characteristic of Solvent Yellow 82 is its high solubility in various organic solvents, making it suitable for applications in inks, coatings, and plastics.[4][5] The dye is generally considered insoluble in water.[8]
Table 2: Solubility of Solvent Yellow 82 in Organic Solvents at Room Temperature (20-25 °C)
| Solvent | Solubility (g/L) | Source(s) |
| Methyl Ethyl Ketone (MEK) | 400 - 500 | [1][4][9] |
| Butyl Cellosolve | 250 - 500 | [1][9] |
| Diacetone Alcohol (DAA) | 500 | [1][9] |
| 1-Methoxy-2-propanol | 500 | [4] |
| N-Propanol | 500 | [4] |
| Ethanol | 400 | [4][9] |
| Ethyl Acetate | 400 - 500 | [4][9] |
| Toluene | 500 | [4] |
| Xylene | 150 - 450 | [3][9] |
| Acetone | 50 | [1] |
| Isopropanol | 5 - 400 | [3][9] |
| Methanol | 50 - 450 | [3][9] |
Note: Solubility values can vary between suppliers. Metal complex dyes may not form true solutions, and these values should be used as a guide.[9]
Experimental Protocols
The following sections detail the methodologies for determining the key chemical properties of Solvent Yellow 82, adapted from standardized OECD guidelines and common laboratory practices.
Determination of Melting Point (Capillary Method - adapted from OECD 102)
This protocol describes the determination of the melting point using a digital melting point apparatus with a heated metal block.[10][11][12]
-
Sample Preparation:
-
Ensure the Solvent Yellow 82 sample is thoroughly dried to remove any residual solvent or moisture.
-
Finely pulverize the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Instrumentation:
-
Use a calibrated digital melting point apparatus.
-
Set the starting temperature to approximately 20 °C below the expected melting point (>215 °C).
-
Set the heating ramp rate to 1-2 °C per minute for an accurate determination. A faster preliminary scan may be conducted to find the approximate range.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Observe the sample through the magnified viewing port.
-
Record the temperature at which the first droplet of liquid appears (onset of melting).
-
Record the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.
-
Perform the measurement in triplicate and report the average range.
-
Determination of Solubility in Organic Solvents (Flask Method - adapted from OECD 105)
This protocol determines the saturation mass concentration of Solvent Yellow 82 in a given organic solvent at a controlled temperature.[13][14][15]
-
Apparatus and Materials:
-
Constant temperature bath or shaker (e.g., 25 ± 0.5 °C).
-
Glass flasks with stoppers.
-
Magnetic stirrer and stir bars.
-
Centrifuge with temperature control.
-
Calibrated analytical balance.
-
UV-Vis Spectrophotometer or HPLC for concentration analysis.
-
Selected organic solvent (e.g., Methyl Ethyl Ketone).
-
-
Procedure:
-
Add an excess amount of Solvent Yellow 82 (e.g., ~1 g) to a known volume of the solvent (e.g., 100 mL) in a flask. The excess is necessary to ensure saturation is reached.
-
Seal the flask and place it in the constant temperature shaker.
-
Agitate the mixture for a sufficient time to reach equilibrium (a preliminary test may be needed, but 24-48 hours is typical).
-
After agitation, allow the flask to stand at the same temperature for several hours to allow undissolved solid to settle.
-
To ensure complete separation of the solid phase, centrifuge an aliquot of the supernatant at the same controlled temperature.
-
Carefully withdraw a sample from the clear supernatant.
-
Prepare a series of dilutions of the saturated solution and measure their concentration using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax).
-
-
Data Analysis:
-
Calculate the concentration of the saturated solution based on the analytical measurement and any dilution factors.
-
Report the solubility in g/L at the specified temperature.
-
Perform the determination in triplicate and report the mean value.
-
Spectroscopic Properties
While specific, detailed spectra for Solvent Yellow 82 are not widely available in public literature, this section describes the expected characteristics and provides a protocol for their determination.
UV-Visible (UV-Vis) Spectroscopy
As a colored dye, Solvent Yellow 82 exhibits strong absorption in the visible region of the electromagnetic spectrum. A study has shown its normalized absorption spectrum in ethanol.[16] The spectrum is expected to show a broad absorption band characteristic of the chromophore system.
Experimental Protocol for UV-Vis Analysis:
-
Solution Preparation:
-
Prepare a stock solution of Solvent Yellow 82 in a suitable spectroscopic grade solvent (e.g., ethanol) of a known concentration (e.g., 100 mg/L).
-
From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1, 2, 5, 10, 15 mg/L).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range from 200 to 800 nm.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent (blank).
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Measure the absorbance spectrum of each standard solution and the stock solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
From the slope of the calibration curve (if linear and passing through the origin), calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.
-
Infrared (IR) Spectroscopy
An FT-IR spectrum would be used to identify the functional groups present in the molecule. Expected characteristic peaks would include:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching (from the methyl group).
-
~1600 cm⁻¹: C=O stretching from the pyrazolone (B3327878) ring.
-
~1500-1580 cm⁻¹: N=N stretching of the azo group.
-
~1450-1500 cm⁻¹: Aromatic C=C ring stretching.
-
Low-frequency region (< 600 cm⁻¹): Bands corresponding to the metal-ligand (Cr-O, Cr-N) bonds.
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of dry Solvent Yellow 82 powder with ~100-200 mg of dry, spectroscopic grade KBr.
-
Grind the mixture to a fine, homogenous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Measurement:
-
Record a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and label the major absorption peaks and assign them to the corresponding functional groups.
-
Stability and Reactivity
-
Chemical Stability: The compound is stable under normal temperatures and pressures.[6]
-
Conditions to Avoid: Avoid the generation of dust, as explosive dust/air mixtures can be formed. Also, avoid excess heat, strong oxidants, and incompatible materials like strong acids and bases.[6][7]
-
Hazardous Decomposition Products: Upon combustion, irritating and toxic fumes and gases, including carbon oxides and nitrogen oxides, may be produced.[6][7]
Toxicological Profile and Metabolic Pathway
The toxicological profile of Solvent Yellow 82 is not extensively characterized in public literature.[6] However, as a metal-complex azo dye, its toxicological assessment must consider both the parent molecule and its potential metabolites.
Azo dyes can undergo reductive cleavage of the N=N bond, a reaction primarily catalyzed by azoreductase enzymes from intestinal microbiota.[17][18] This process breaks the dye down into aromatic amines. For Solvent Yellow 82, this would release 2-aminobenzoic acid and an amine derivative of the pyrazolone component. The toxicity of these resulting amines is a primary concern, as some aromatic amines are known carcinogens.[17] The presence of chromium also requires consideration, although in its complexed state, its bioavailability and toxicity may be altered compared to free chromium ions.
References
- 1. Solvent Yellow 82 Dyes | CAS 12227-67-7 Manufacturers in India [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Solvent Yellow 82 – Ranbar D190Y Metal Complex Dye [ranbarr.com]
- 4. jadechem-colours.com [jadechem-colours.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. kremer-pigmente.com [kremer-pigmente.com]
- 8. kremer-pigmente.com [kremer-pigmente.com]
- 9. Solvent yellow 82|CAS NO.12227-67-7 [xcolorpigment.com]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. laboratuar.com [laboratuar.com]
- 12. oecd.org [oecd.org]
- 13. acri.gov.tw [acri.gov.tw]
- 14. filab.fr [filab.fr]
- 15. oecd.org [oecd.org]
- 16. researchgate.net [researchgate.net]
- 17. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azo Dye Toxicity: a measure of toxic effect metabolized azo dyes have on the body | Smith | Research Reports from Life Science Freshmen Research Scholars [undergradsciencejournals.okstate.edu]
